2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

CAS No.:

Cat. No.: VC13735731

Molecular Formula: C12H10BrNO5

Molecular Weight: 328.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO5 |

|---|---|

| Molecular Weight | 328.11 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methoxybenzoate |

| Standard InChI | InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | LIXUNBDVTIBQKV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

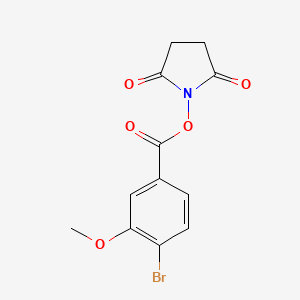

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate (C₁₂H₁₀BrNO₅) consists of a benzoate core substituted with a bromine atom at the para position and a methoxy group at the meta position, esterified to a succinimide ring (Fig. 1). The molecular weight is calculated as 328.12 g/mol, with an exact mass of 326.97 g/mol . The succinimide group (2,5-dioxopyrrolidin-1-yl) enhances the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent.

Key Structural Features:

-

Aromatic System: The benzene ring hosts a bromine atom (Br) at position 4 and a methoxy group (-OCH₃) at position 3. Bromine’s electronegativity polarizes the aromatic system, while the methoxy group donates electron density via resonance.

-

Succinimide Ester: The cyclic imide group (C₄H₄NO₂) stabilizes the ester linkage and facilitates nucleophilic attack at the carbonyl carbon.

Physicochemical Properties

While direct experimental data for this compound is limited, analogous succinimide esters provide insights:

-

Melting Point: Estimated between 170–220°C, based on similar derivatives such as 2,5-dioxopyrrolidin-1-yl 4-chlorobenzoate (207–208°C) and 4-cyanobenzoate (223–224°C) .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the succinimide group, with limited solubility in water.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via activation of 4-bromo-3-methoxybenzoic acid using succinimide-based coupling agents. A representative procedure, adapted from metal-free C-O cross-coupling methodologies , involves:

-

Activation: Reacting 4-bromo-3-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDCI).

-

Purification: Isolation via column chromatography or recrystallization yields the pure product.

Example Protocol :

-

Reactants: 4-Bromo-3-methoxybenzoic acid (1.0 equiv), NHS (1.2 equiv), EDCI (1.5 equiv) in dry DCM.

-

Conditions: Stirred at 25°C for 12 hours under nitrogen.

-

Yield: ~70–85% (estimated from analogous reactions).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Mass Spectrometry

Applications in Organic Synthesis

Acylating Agent

The compound’s succinimide ester group enables efficient acylation of amines, alcohols, and thiols. For example:

-

Peptide Synthesis: Coupling with amino acids to introduce the 4-bromo-3-methoxybenzoyl moiety .

-

Polymer Modification: Functionalizing polymers for drug delivery systems .

Intermediate for Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling aryl-aryl bond formation. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume